Cyazofamid

Overview

Description

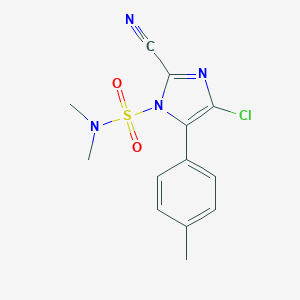

Cyazofamid is a fungicide known for its high specificity in controlling oomycete plant pathogens such as Phytophthora infestans, the organism responsible for late blight in potatoes . It is chemically identified as 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide . This compound is often marketed under the brand name Ranman .

Mechanism of Action

Target of Action

Cyazofamid is a fungicide that is highly specific in controlling oomycete plant pathogens such as Phytophthora infestans, the organism which causes late blight in potato . Its primary target is the Qi site of Coenzyme Q – cytochrome c reductase , a key component in the mitochondrial respiratory chain .

Mode of Action

The mode of action of this compound involves binding to the Qi center of Coenzyme Q – cytochrome c reductase . This binding inhibits the function of the enzyme, thereby disrupting the mitochondrial respiratory chain . This disruption prevents the pathogen from producing energy, leading to its death .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain. By binding to the Qi center of Coenzyme Q – cytochrome c reductase, this compound inhibits the electron transfer within this chain . This inhibition disrupts the production of ATP, the primary energy source for the cell, leading to the death of the pathogen .

Pharmacokinetics

This compound exhibits low aqueous solubility and is unlikely to leach into groundwater . In in vivo absorption, distribution, metabolism, and excretion (ADME) studies of this compound, the major route of excretion for the low dose group (0.5 mg/kg) was urine, and in the case of the high-dose group (1000 mg/kg), the major route was feces .

Result of Action

The result of this compound’s action is the death of the pathogen. By inhibiting the mitochondrial respiratory chain, this compound prevents the pathogen from producing energy, leading to its death . This makes this compound effective in controlling diseases caused by oomycete plant pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It has a low aqueous solubility and is volatile, which means it is unlikely to leach into groundwater . There is some concern regarding its potential for bioaccumulation .

Biochemical Analysis

Biochemical Properties

Cyazofamid’s biochemical mode of action involves the inhibition of all stages of fungal development . It is thought to bind to the Q i center of Coenzyme Q – cytochrome c reductase , affecting the mitochondrial respiratory chain .

Cellular Effects

This compound has been found to affect cortical neuron cells, considerably decreasing cell viability at various exposure modes . It also adversely affects the kidneys of male rats .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the Q i center of Coenzyme Q – cytochrome c reductase . This interaction inhibits the mitochondrial complex III in Phythium spinosum .

Temporal Effects in Laboratory Settings

In aerobic soil, this compound degrades rapidly (DT 50 in soil: 3–5 days) into major degradates such as CCIM .

Dosage Effects in Animal Models

The toxicity of this compound affects the cortical neuron cells and kidneys of male rats

Metabolic Pathways

This compound is metabolized in rats, with the main pathway involving conversion to CCIM at the early stage in the metabolism, and then CCIM could be metabolized to CCBA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyazofamid can be synthesized through several methods:

Butyl Lithium Route: This method involves the halogenation and formylation of p-tolueneethanone to synthesize 5-(p-tolyl)-1H-imidazole.

Ethylene Dicyan Route: α-aminoketone is refluxed with ethylene dicyanide in pyridine to generate 2-cyano-5-(p-tolyl)imidazole, which is then chlorinated and sulfonylated to produce this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, formylation, cyclization, chlorination, and sulfonylation .

Chemical Reactions Analysis

Types of Reactions: Cyazofamid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.

Substitution: this compound can undergo substitution reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride and dimethylsulfamoyl chloride are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various cyanoimidazole derivatives and sulfonamide-substituted compounds .

Scientific Research Applications

Cyazofamid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fluazinam: Another fungicide used to control oomycete pathogens.

Dimethomorph: A fungicide with a similar mode of action, targeting the cell wall synthesis in oomycetes.

Mandipropamid: Another fungicide used for controlling oomycete pathogens with a different mode of action.

Uniqueness of Cyazofamid: this compound is unique due to its high specificity for the Qi center of coenzyme Q – cytochrome c reductase, making it highly effective against oomycete pathogens with minimal impact on non-target organisms .

Biological Activity

Cyazofamid is a fungicide belonging to the cyanoimidazole class, primarily used for controlling various fungal diseases in crops. Its unique mode of action, along with its metabolic pathways and biological effects, makes it a significant subject of study in agricultural and toxicological research.

Mode of Action

This compound exhibits its antifungal properties by inhibiting the mitochondrial respiratory chain of fungi. Specifically, it blocks electron transfer at the Qi site of the cytochrome bc1 complex (Complex III), which is crucial for ATP synthesis in fungi. This disruption leads to a decrease in energy production, effectively controlling fungal growth and development, particularly against Oomycetes such as Plasmopara viticola (grape downy mildew) and Botrytis cinerea (gray mold) .

Pharmacokinetics and Metabolism

Research has shown that this compound is rapidly absorbed and metabolized in mammals. In studies involving Sprague-Dawley rats, this compound was administered at low (0.5 mg/kg) and high (1000 mg/kg) doses. Key findings include:

- Absorption : Approximately 75% absorption was observed at the low dose, decreasing to about 5% at the high dose due to saturation .

- Metabolites : The primary metabolite identified was CCIM (cyanoimidazole), which accounted for significant amounts of radioactivity in blood and urine samples. Notably, CCIM was rapidly formed within 30 minutes post-administration .

- Elimination : The half-life () varied with dosage; at low doses, it was approximately 4.4-5.8 hours, while it extended to 7.6-11.6 hours at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve several key metabolites:

- CCIM : Main metabolite detected in tissues and urine.

- CCBA : Another significant metabolite found predominantly in urine samples from treated rats .

Toxicological Profile

This compound has been evaluated for its toxicological impacts. Studies indicate that it does not exhibit mutagenicity based on various in vivo and in vitro tests . However, subchronic toxicity tests have highlighted potential renal toxicity, particularly in male rats .

Case Studies

- Toxicity Assessment : A study evaluated the effects of this compound on farm workers exposed to this fungicide in Zimbabwe. Symptoms typical of agrochemical exposure were reported, emphasizing the need for safety training among agricultural workers .

- Environmental Impact : Research on the dissipation of this compound during winemaking showed that its residues decreased significantly over time, with a half-life ranging from 46.2 to 63 hours depending on fermentation conditions .

Efficacy Against Fungal Pathogens

This compound has demonstrated strong antifungal activity against various pathogens:

- Oomycetes : Effective against Plasmopara viticola, Uncinula necator, and Botrytis cinerea.

- Selectivity : It has shown high selectivity towards Oomycetes compared to other fungal classes, making it a valuable tool in integrated pest management strategies .

Summary Table of Biological Activity

| Parameter | Low Dose (0.5 mg/kg) | High Dose (1000 mg/kg) |

|---|---|---|

| Absorption (%) | 75 | 5 |

| Major Metabolite | CCIM | CCIM |

| Half-Life () | 4.4 - 5.8 hours | 7.6 - 11.6 hours |

| Primary Action | ATP synthesis inhibition | ATP synthesis inhibition |

| Toxicity | Renal toxicity noted | Renal toxicity noted |

Properties

IUPAC Name |

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034492 | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ivory odorless solid; [Merck Index] | |

| Record name | Cyazofamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004, In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C) | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.446 at 20 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III., Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi. | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Ivory powder | |

CAS No. |

120116-88-3 | |

| Record name | Cyazofamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120116-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyazofamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120116883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-sulfonamide, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYAZOFAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJC4S2YQ4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152.7 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.